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Abstract
Pyridazin-3-ylmethanol, a key heterocyclic building block, holds significant potential in

medicinal chemistry and materials science. A thorough understanding of its spectroscopic

characteristics is paramount for unambiguous identification, purity assessment, and predicting

its role in complex molecular architectures. This guide provides a comprehensive analysis of

the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for

Pyridazin-3-ylmethanol. By delving into the principles behind the data and providing detailed

experimental protocols, this document serves as a practical resource for scientists engaged in

the synthesis and application of pyridazine derivatives.

Introduction: The Significance of Pyridazin-3-
ylmethanol
The pyridazine moiety is a common scaffold in a wide array of biologically active compounds,

exhibiting diverse pharmacological properties. The introduction of a hydroxymethyl group at the

3-position of the pyridazine ring, as in Pyridazin-3-ylmethanol, provides a crucial handle for

further synthetic transformations, making it a valuable intermediate in drug discovery and

development. Accurate and comprehensive spectroscopic data is the cornerstone of chemical
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synthesis, ensuring the identity and purity of such pivotal compounds. This guide aims to

provide that essential data, contextualized with the underlying scientific principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Window into the Molecular Framework
NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity and chemical

environment of atoms within a molecule. For Pyridazin-3-ylmethanol (C₅H₆N₂O), both ¹H and

¹³C NMR provide critical structural information.

Predicted ¹H NMR Spectral Data
The proton NMR spectrum of Pyridazin-3-ylmethanol is anticipated to display distinct signals

for the three aromatic protons of the pyridazine ring and the protons of the hydroxymethyl

group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen

atoms and the electron-donating character of the hydroxymethyl substituent.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for Pyridazin-3-
ylmethanol

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-4 ~7.6 - 7.8 Doublet of doublets
J(H4-H5) ≈ 8.0, J(H4-

H6) ≈ 1.5

H-5 ~7.4 - 7.6 Multiplet -

H-6 ~9.0 - 9.2 Doublet of doublets
J(H5-H6) ≈ 5.0, J(H4-

H6) ≈ 1.5

-CH₂- ~4.8 - 5.0 Singlet -

-OH Variable Broad Singlet -

Rationale behind the Predictions: The protons on the pyridazine ring (H-4, H-5, and H-6) are

expected to appear in the aromatic region of the spectrum. The H-6 proton, being adjacent to

two electronegative nitrogen atoms, is predicted to be the most deshielded and thus appear at
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the highest chemical shift[1][2]. The hydroxymethyl protons (-CH₂-) are expected to appear as

a singlet, and the hydroxyl proton (-OH) signal will likely be a broad singlet, with its chemical

shift being concentration and solvent dependent.

Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Pyridazin-3-ylmethanol

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-3 ~155 - 160

C-4 ~125 - 130

C-5 ~128 - 133

C-6 ~150 - 155

-CH₂- ~60 - 65

Justification of Predictions: The carbon atoms of the pyridazine ring will resonate in the

aromatic region. C-3 and C-6, being directly attached to the electronegative nitrogen atoms,

are expected to be the most deshielded[3][4]. The carbon of the hydroxymethyl group (-CH₂-)

will appear in the aliphatic region.

Experimental Protocol for NMR Spectroscopy
A robust and reproducible protocol is essential for obtaining high-quality NMR data.

Step-by-Step NMR Sample Preparation and Acquisition:

Sample Preparation:

Accurately weigh 5-10 mg of Pyridazin-3-ylmethanol.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a clean, dry vial.
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Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex

mixer.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean 5 mm NMR tube to remove any particulate matter.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition

time, relaxation delay).

Acquire the ¹³C NMR spectrum, typically requiring a larger number of scans for adequate

signal-to-noise ratio.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands
The IR spectrum of Pyridazin-3-ylmethanol is expected to show characteristic absorption

bands for the O-H, C-H, C=N, and C-O bonds.

Table 3: Predicted IR Absorption Frequencies for Pyridazin-3-ylmethanol
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Vibrational Mode
Predicted Frequency
Range (cm⁻¹)

Intensity

O-H stretch (alcohol) 3200 - 3600 Strong, Broad

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic) 2850 - 3000 Medium

C=N stretch (pyridazine ring) 1550 - 1650 Medium to Strong

C=C stretch (pyridazine ring) 1400 - 1600 Medium

C-O stretch (primary alcohol) 1000 - 1260 Strong

Interpretation of Expected Peaks: The broad, strong absorption in the 3200-3600 cm⁻¹ region

is a hallmark of the O-H stretching vibration of the alcohol group, with the broadening due to

hydrogen bonding[5][6]. The aromatic C-H stretches will appear just above 3000 cm⁻¹, while

the aliphatic C-H stretches of the methylene group will be just below 3000 cm⁻¹[5]. The C=N

and C=C stretching vibrations of the pyridazine ring will give rise to absorptions in the 1400-

1650 cm⁻¹ region. A strong C-O stretching band is expected between 1000 and 1260 cm⁻¹[7]

[8].

Experimental Protocol for FTIR Spectroscopy (Solid
Sample)
For a solid sample like Pyridazin-3-ylmethanol, the Attenuated Total Reflectance (ATR) or KBr

pellet method can be employed.

Step-by-Step ATR-FTIR Protocol:

Background Spectrum: Record a background spectrum of the clean ATR crystal to subtract

atmospheric and instrumental interferences.

Sample Application: Place a small amount of the solid Pyridazin-3-ylmethanol sample onto

the ATR crystal.

Pressure Application: Apply uniform pressure to the sample using the instrument's pressure

clamp to ensure good contact with the crystal.
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Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a

soft tissue after the measurement.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the

mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and

elucidation of molecular structure through fragmentation patterns. Electron Ionization (EI) is a

common technique for the analysis of small organic molecules.

Predicted Mass Spectrum and Fragmentation Pattern
The molecular ion peak (M⁺) for Pyridazin-3-ylmethanol (C₅H₆N₂O) is expected at an m/z of

110.11. The fragmentation pattern will be influenced by the stability of the resulting ions and

neutral losses.

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum of Pyridazin-3-ylmethanol

m/z Proposed Fragment Ion Possible Neutral Loss

110 [C₅H₆N₂O]⁺ (Molecular Ion) -

109 [C₅H₅N₂O]⁺ H•

81 [C₄H₅N₂]⁺ CHO•

80 [C₄H₄N₂]⁺ CH₂O

53 [C₃H₃N]⁺ N₂H•, CO

Mechanistic Insights into Fragmentation: The fragmentation of Pyridazin-3-ylmethanol is likely

to initiate with the loss of a hydrogen radical to form a stable cation at m/z 109. A significant

fragmentation pathway is expected to involve the loss of the hydroxymethyl group as a formyl

radical (CHO•) or formaldehyde (CH₂O), leading to ions at m/z 81 and 80, respectively. This is
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analogous to the fragmentation of benzyl alcohol, which readily loses the hydroxymethyl

group[9][10]. Further fragmentation of the pyridazine ring can lead to smaller, stable ions.

Experimental Protocol for Electron Ionization Mass
Spectrometry (EI-MS)
Step-by-Step EI-MS Protocol:

Sample Introduction: Introduce a small amount of the solid Pyridazin-3-ylmethanol sample

into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a

gas chromatograph (GC-MS).

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

abundance versus m/z.

Integrated Spectroscopic Analysis: A Holistic
Approach
The true power of spectroscopic analysis lies in the integration of data from multiple

techniques. The information from NMR, IR, and MS should be cross-correlated to build a

complete and validated picture of the molecular structure of Pyridazin-3-ylmethanol.

Caption: Integrated workflow for the synthesis, purification, and spectroscopic characterization

of Pyridazin-3-ylmethanol.

Conclusion: The Spectroscopic Fingerprint of
Pyridazin-3-ylmethanol
This technical guide has provided a detailed overview of the expected NMR, IR, and MS

spectroscopic data for Pyridazin-3-ylmethanol. By combining predicted spectral features with
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established experimental protocols, researchers and drug development professionals are

equipped with the necessary tools for the confident identification and quality control of this

important synthetic intermediate. The principles and methodologies outlined herein are broadly

applicable to the characterization of other novel pyridazine derivatives, facilitating

advancements in medicinal chemistry and related fields.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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